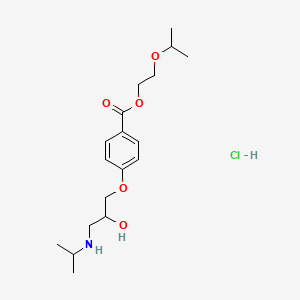
KetoBisoprololHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KetoBisoprololHydrochloride is a chemical compound with the molecular formula C₁₈H₃₀ClNO₅. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes both hydroxy and amino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KetoBisoprololHydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
KetoBisoprololHydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine products, and substituted benzoate esters. These products can be further utilized in various applications, including pharmaceuticals and chemical research .
Scientific Research Applications
KetoBisoprololHydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of KetoBisoprololHydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxyethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]benzoate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: Another related compound with a methyl ester group, used in different synthetic and research contexts.
Uniqueness
KetoBisoprololHydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
1346603-26-6 |
|---|---|
Molecular Formula |
C₁₈H₃₀ClNO₅ |
Molecular Weight |
375.89 |
IUPAC Name |
2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride |
InChI |
InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl |
Synonyms |
4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride; 2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate Hydrochloride; _x000B_Bisoprolol Ester Hydrochloride Impurity |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















